5-Thiazolecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-2-propyl-
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Overview
Description
5-Thiazolecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-2-propyl- is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-2-propyl- typically involves multi-step organic reactions. One common method includes the reaction of thiazole derivatives with appropriate piperazine and methoxyphenyl compounds under controlled conditions. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
5-Thiazolecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-2-propyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-2-propyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl-: This compound shares a similar core structure but differs in the substituents attached to the thiazole ring.
Carboxamide derivatives with tetrazole and thiazole rings: These compounds have similar functional groups but different ring structures, leading to distinct properties and applications.
Uniqueness
5-Thiazolecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-2-propyl- is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its diverse applications and potential as a versatile compound in various fields .
Properties
CAS No. |
50930-37-5 |
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Molecular Formula |
C22H32N4O2S |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-2-propyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H32N4O2S/c1-3-8-21-24-17-20(29-21)22(27)23-11-6-7-12-25-13-15-26(16-14-25)18-9-4-5-10-19(18)28-2/h4-5,9-10,17H,3,6-8,11-16H2,1-2H3,(H,23,27) |
InChI Key |
REFLFKYHVAUXNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(S1)C(=O)NCCCCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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